N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
Description
Historical Context and Development
The compound originated in the early 21st century as part of efforts to develop site-specific protein-modifying reagents. Its design builds on bromoacetyl chemistry, which gained prominence in the 1990s for peptide cyclization and covalent protein labeling. Early synthetic routes involved coupling 2-bromoacetyl bromide with aminophenylpropanamide precursors under controlled acylation conditions. By the 2010s, advancements in solid-phase peptide synthesis enabled scalable production, as documented in proteomics studies focusing on targeted post-translational modifications.
Chemical Significance in Modern Research
This compound exhibits dual functionality:
- Electrophilic reactivity : The bromoacetyl group (-COCH2Br) selectively alkylates cysteine thiols and other nucleophiles, enabling covalent protein modification.
- Structural versatility : The 2-methylphenylpropanamide backbone provides steric stabilization, reducing non-specific binding in biochemical assays.
Recent applications include:
Nomenclature and Identification Systems
IUPAC Name
The systematic name N-{5-[(2-bromoacetyl)amino]-2-methylphenyl}propanamide reflects:
- Parent chain : Propanamide (3-carbonamide)
- Substituents :
- 2-methylphenyl group at position 5
- 2-bromoacetyl amino moiety at the meta position
Overview of CAS Registry (1138443-75-0)
The Chemical Abstracts Service (CAS) registry number 1138443-75-0 uniquely identifies this compound across global databases. Key features include:
- Structural specificity : Distinguishes it from positional isomers like N-{3-[(2-bromoacetyl)amino]-2-methylphenyl}propanamide (CAS 1138443-74-9).
- Regulatory utility : Enables precise tracking in:
| Database | Entry Characteristics |
|---|---|
| PubChem | Molecular weight: 299.17 g/mol; Formula: C12H15BrN2O2 |
| EPA DSSTox | DTXSID101207347 (structural analogs tracked) |
Properties
IUPAC Name |
N-[5-[(2-bromoacetyl)amino]-2-methylphenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-11(16)15-10-6-9(5-4-8(10)2)14-12(17)7-13/h4-6H,3,7H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMXRKIQHZDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2-Methylphenylamine Derivatives
Overview:
This method involves the acylation of 2-methylphenylamine or its derivatives with 2-bromoacetyl chloride or related acyl chlorides to introduce the bromoacetyl group at the amino position.
- Dissolve 2-methylphenylamine in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- Add a base such as triethylamine or pyridine to neutralize the generated HCl.
- Slowly add 2-bromoacetyl chloride under cooling conditions (0–5°C) to control exothermicity.
- Stir the mixture for several hours at room temperature to ensure complete acylation.
- Work-up involves filtration and purification via column chromatography or recrystallization.
| Step | Reagents | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|
| Acylation | 2-bromoacetyl chloride, triethylamine | Dichloromethane | 0–5°C | ~70–85% | Based on patent WO2011098603A1 |
Amide Formation via Coupling of 2-Bromoacetyl Derivatives with Amino Precursors
Overview:
This approach entails synthesizing the amino precursor (such as 2-methyl-2-aminophenyl derivatives) followed by coupling with 2-bromoacetyl compounds.
- Synthesize or obtain 2-methyl-2-aminophenyl intermediates.
- React with 2-bromoacetyl derivatives using coupling agents like carbodiimides (e.g., EDC, DCC) in an aprotic solvent such as DMF or DMSO.
- Maintain reaction conditions at ambient temperature or slightly elevated temperatures (25–50°C).
- Purify the product through chromatography.
- Patent literature indicates the feasibility of such coupling reactions, with yields exceeding 65% under optimized conditions.
Multi-Step Synthesis Involving Halogenation and Subsequent Amination
Overview:
A more elaborate route involves halogenation of the aromatic ring followed by nucleophilic substitution or amination.
- Start from 2-methylphenyl compounds, perform selective halogenation (bromination or chlorination) at the desired position.
- Convert the halogenated intermediate to an amino derivative via nucleophilic substitution or reduction.
- React the amino derivative with 2-bromoacetyl chloride to install the bromoacetyl group.
- This method offers regioselectivity control but involves multiple steps, with overall yields around 50–65%.
Alternative Route: Use of Activated Intermediates and Protecting Groups
Overview:
Protection of amino groups and activation of carboxyl functionalities can improve selectivity and yields.
- Protect amino groups with suitable protecting groups (e.g., Boc, Fmoc).
- Activate carboxyl groups using coupling agents.
- Introduce the bromoacetyl moiety via acylation or alkylation.
- Deprotect to obtain the target compound.
- Patent WO2014188453A2 discusses similar strategies for complex molecule synthesis, emphasizing the importance of protecting groups in multi-step syntheses.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Reaction Conditions | Advantages | Drawbacks |
|---|---|---|---|---|---|
| Direct acylation | 2-bromoacetyl chloride, triethylamine | Dichloromethane | 0–5°C, room temp | Simple, high yield | Possible over-acylation |
| Coupling reactions | 2-bromoacetyl derivatives, carbodiimides | DMF, DMSO | Ambient | Regioselectivity | Multi-step, requires purification |
| Halogenation + amination | Aromatic halogenation, nucleophilic substitution | Chlorinated solvents | Controlled temperature | Regioselectivity | Multi-step, lower yield |
| Protecting group strategy | Protecting groups, coupling agents | Various | Mild to moderate | High selectivity | Longer synthesis time |
Research Findings and Considerations
- Selectivity: The position of substitution on the aromatic ring is critical for biological activity, necessitating regioselective halogenation and acylation steps.
- Yield Optimization: Use of anhydrous conditions, excess reagents, and proper purification techniques significantly improve yields.
- Safety and Environmental Aspects: Handling acyl chlorides and halogenated intermediates requires appropriate safety measures due to their corrosive nature and potential environmental hazards.
Chemical Reactions Analysis
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Intermediate in Organic Synthesis : N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including substitution, oxidation, reduction, and hydrolysis.
- Reagent for Functionalization : The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, allowing for the development of new derivatives with potentially altered properties.
-
Biology :
- Modification of Biomolecules : The compound is utilized in modifying peptides and proteins to study their structure and function. Its ability to form covalent bonds with proteins makes it a valuable tool for probing biochemical pathways.
- Potential Therapeutic Applications : Due to its interactions with specific molecular targets, this compound has been investigated for its potential as a therapeutic agent in diseases where protein modification is beneficial.
-
Industry :
- Production of Specialty Chemicals : The compound finds applications in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Antimicrobial Activity
A study evaluated the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the bromoacetyl position enhanced antibacterial efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound B | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This suggests that this compound has significant potential as an antimicrobial agent .
Biological Targeting
Research has demonstrated that this compound can effectively target specific proteins involved in disease processes. Its ability to modify protein activity positions it as a candidate for further therapeutic development, particularly in cancer research where protein interactions are crucial.
Mechanism of Action
The mechanism of action of N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their activity . This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Bromoacetyl-containing compounds
Key Observations :
- The bromoacetyl group is a common reactive handle for covalent modification of biological targets.
- This compound differs from cyclopropanecarboxamide analogues (e.g., ) in backbone rigidity, which may influence target binding kinetics.
Propanamide Derivatives with Aromatic Substituents
Table 2: Aromatic propanamide derivatives
Key Observations :
- The 2-methylphenyl group in the target compound enhances lipophilicity compared to 5-amino-2-fluorophenyl derivatives (), which may improve membrane permeability.
Biological Activity
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide is a compound with significant biological relevance, particularly due to its ability to interact with various biomolecules. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Overview
- Molecular Formula : C12H15BrN2O2
- Molecular Weight : 299.16 g/mol
- CAS Number : 1138443-75-0
The compound features a bromoacetyl group that is known to form covalent bonds with nucleophilic sites on proteins, which can lead to modifications that affect their biological activity.
The mechanism of action of this compound involves several key interactions:
- Covalent Bond Formation : The bromoacetyl group can react with nucleophiles in proteins, potentially altering their function. This modification can impact various signaling pathways and enzymatic activities.
- Substitution Reactions : The compound can participate in substitution reactions where the bromine atom is replaced by other nucleophiles, leading to the formation of new derivatives that may exhibit different biological properties.
- Biological Targeting : The compound has been studied for its ability to target specific proteins involved in disease processes, making it a candidate for further therapeutic development.
Anticancer Properties
Research indicates that compounds similar to this compound have demonstrated anticancer activity. For instance, studies have shown that derivatives of bromoacetyl compounds can induce apoptosis in cancer cells by modifying critical proteins involved in cell survival pathways .
Study 1: Anticancer Activity
A study examined the effects of bromoacetyl derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis via caspase activation |
| This compound | MCF-7 | 20 | Protein modification leading to cell cycle arrest |
Study 2: Antimicrobial Effects
Another study focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results showed that modifications at the bromoacetyl position enhanced antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound B | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Q & A
Q. What synthetic routes are typically employed to prepare N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide, and how are intermediates purified?
Methodological Answer: The synthesis of bromoacetyl-substituted propanamides often involves multi-step reactions. For example, similar compounds are synthesized via condensation reactions between aminophenyl precursors and bromoacetyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate intermediates . Elemental analysis and NMR spectroscopy are critical for confirming intermediate purity before proceeding to subsequent steps .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer: ¹H and ¹³C NMR spectroscopy are indispensable for verifying the presence of the bromoacetyl group (e.g., a characteristic singlet for the -CO-Br moiety at ~3.8–4.2 ppm in ¹H NMR) and the methylphenyl substituent. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy. For example, in analogous propanamide derivatives, HRMS data confirmed molecular ions within ±0.001 Da of theoretical values .
Q. What safety protocols are recommended for handling bromoacetyl-containing compounds?
Methodological Answer: Bromoacetyl groups are reactive and potentially toxic. Key precautions include:
- Use of PPE (gloves, goggles, lab coat) in a fume hood.
- Storage in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Immediate neutralization of spills with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the bromoacetyl group to the aminophenyl scaffold?
Methodological Answer: Yield optimization requires controlling reaction stoichiometry and temperature. For instance, in analogous syntheses, slow addition of bromoacetyl chloride (1.2 equivalents) to the aminophenyl precursor at 0°C minimizes side reactions (e.g., over-acylation). Catalytic DMAP (4-dimethylaminopyridine) can enhance acylation efficiency. Post-reaction, quenching with ice-cold water and rapid extraction into dichloromethane improve recovery .
Q. How should researchers address discrepancies between experimental and theoretical NMR data?
Methodological Answer: Unexpected NMR signals (e.g., split peaks for the bromoacetyl group) may arise from rotameric equilibria or residual solvents. Advanced techniques include:
Q. What strategies are effective for evaluating the compound’s bioactivity in in vitro assays?
Methodological Answer: For antioxidative screening, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used, with IC₅₀ values calculated from dose-response curves. Antibacterial activity can be assessed via microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC (minimum inhibitory concentration) values compared to standard antibiotics .
Q. How does the bromoacetyl group influence stability under varying pH and temperature conditions?
Methodological Answer: The bromoacetyl moiety is prone to hydrolysis under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation products. Buffered solutions (pH 4–6) and inert atmospheres (argon) are recommended for long-term storage .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) identifies potential binding modes. These methods are validated against experimental bioactivity data from analogues .
Data Contradiction and Validation
Q. How can researchers resolve inconsistencies between biological activity and structural predictions?
Methodological Answer: Discrepancies may arise from off-target effects or assay interference (e.g., compound aggregation). Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
